molecular formula C12H10N4O B8628216 4-(4-Methoxypyrimidin-2-ylamino)benzonitrile

4-(4-Methoxypyrimidin-2-ylamino)benzonitrile

Cat. No. B8628216
M. Wt: 226.23 g/mol
InChI Key: TWKOFKKZSWFBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxypyrimidin-2-ylamino)benzonitrile is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methoxypyrimidin-2-ylamino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxypyrimidin-2-ylamino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Methoxypyrimidin-2-ylamino)benzonitrile

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

4-[(4-methoxypyrimidin-2-yl)amino]benzonitrile

InChI

InChI=1S/C12H10N4O/c1-17-11-6-7-14-12(16-11)15-10-4-2-9(8-13)3-5-10/h2-7H,1H3,(H,14,15,16)

InChI Key

TWKOFKKZSWFBJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,4-Dioxane (100 ml) was added to a mixture of 2-chloro-4-methoxypyrimidine (20 gm), 4-aminobenzonitrile (16.33 gm) and p-toluene sulfonic acid (42.12 gm). The mixture was then heated to 100 to 110° C. and stirred for 14 hours. The solution was then cooled to room temperature and basified with saturated sodium bicarbonate solution. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water and then concentrated to obtain a residual solid. The residual solid obtained was slurried in isopropyl alcohol at room temperature for 30 minutes and filtered. The solid obtained was then dried to give 17.3 gm of 4-(4-methoxypyrimidin-2-ylamino)benzonitrile.
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42.12 g
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